

# Diquafosol vs. Rebamipide: A Comparative Efficacy Analysis for Dry Eye Disease

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Diquas*

Cat. No.: *B10828734*

[Get Quote](#)

For Immediate Release

This guide provides a comprehensive comparison of the efficacy of two prominent treatments for dry eye disease (DED), Diquafosol and Rebamipide. Targeted at researchers, scientists, and drug development professionals, this document synthesizes data from multiple studies to present an objective overview of their performance, supported by detailed experimental protocols and mechanistic insights.

## Mechanism of Action

Diquafosol is a purinergic P2Y2 receptor agonist.<sup>[1][2][3]</sup> Its action stimulates the secretion of both water and mucin from conjunctival epithelial and goblet cells, respectively, thereby addressing both the aqueous and mucus layers of the tear film.<sup>[1][2][4]</sup> Rebamipide, a mucin secretagogue, primarily upregulates the expression and secretion of membrane-associated and secreted mucins from the corneal and conjunctival epithelia.<sup>[5][6][7]</sup> It also exhibits anti-inflammatory properties and promotes epithelial healing.<sup>[5][6][8]</sup>

## Comparative Efficacy Data

The following tables summarize the quantitative data from comparative studies of Diquafosol and Rebamipide in both preclinical and clinical settings.

## Table 1: Preclinical Efficacy in a Murine Dry Eye Model

| Parameter                                  | Diquafosol 3%  | Rebamipide 2%  | p-value (vs. Diquafosol) |
|--------------------------------------------|----------------|----------------|--------------------------|
| Corneal Smoothness Score (Day 14)          | 1.21 ± 0.87    | 0.92 ± 0.67    | < 0.05                   |
| Reactive Oxygen Species (ROS) Levels (MFI) | 27.19 ± 4.19   | 17.25 ± 2.05   | = 0.03                   |
| Lipid Peroxidation (4-HNE) Levels (MFI)    | 27.19 ± 4.19   | 17.25 ± 2.05   | = 0.03                   |
| Goblet Cell Density                        | Less preserved | More preserved | < 0.05                   |
| Corneal Glycocalyx Integrity               | Less preserved | More preserved | < 0.05                   |

Data from a study on a murine dry eye model induced by scopolamine injection.<sup>[4]</sup> MFI: Mean Fluorescence Intensity.

## Table 2: Clinical Efficacy in Patients with Dry Eye Disease (Short Tear Break-Up Time)

| Parameter (Change from Baseline at 3 Months) | Diquafosol 3%             | Rebamipide 2%             | p-value |
|----------------------------------------------|---------------------------|---------------------------|---------|
| Ocular Surface Disease Index (OSDI)          | No significant difference | No significant difference | > 0.05  |
| Noninvasive Tear Break-Up Time (NIltBUT)     | No significant difference | No significant difference | > 0.05  |
| Corneal & Conjunctival Fluorescein Score     | No significant difference | No significant difference | > 0.05  |
| Schirmer I Test (mm)                         | 1.65 ± 0.57               | 0.87 ± 0.46               | < 0.05  |
| Goblet Cell Density                          | No significant difference | No significant difference | > 0.05  |

Data from a retrospective study on patients with DED and short tBUT.[\[9\]](#)

**Table 3: Clinical Efficacy in a Prospective Randomized Crossover Trial**

| Parameter (after 4 weeks of treatment) | Diquafosol 3%                        | Rebamipide 2%                        |
|----------------------------------------|--------------------------------------|--------------------------------------|
| OSDI                                   | Significant improvement<br>(p=0.033) | Significant improvement<br>(p=0.034) |
| Tear Break-Up Time (TBUT)              | Significant improvement<br>(p<0.001) | Significant improvement<br>(p=0.026) |
| Corneal Staining                       | Significant improvement<br>(p<0.001) | Significant improvement<br>(p=0.001) |
| Conjunctival Staining                  | Significant improvement<br>(p=0.017) | Significant improvement<br>(p=0.042) |
| Schirmer 1 Test                        | No significant change                | Significant improvement<br>(p=0.007) |

Data from a prospective, randomized, crossover trial in 28 patients with DED.[\[10\]](#)[\[11\]](#)[\[12\]](#)

## Table 4: Clinical Efficacy in Post-Penetrating Keratoplasty Dry Eye

| Parameter (at 4 weeks)                       | Diquafosol                             | Rebamipide                             |
|----------------------------------------------|----------------------------------------|----------------------------------------|
| Tear Break-Up Time (TBUT)                    | Significant improvement<br>(p<0.001)   | Significant improvement<br>(p<0.001)   |
| Corneal Fluorescein Score                    | Significant improvement<br>(p=0.01)    | Significant improvement<br>(p<0.001)   |
| Dry Eye-Related Quality-of-Life Score (DEQS) | No significant improvement<br>(p=0.63) | No significant improvement<br>(p=0.15) |

Data from a randomized controlled trial in 40 patients with dry eye after penetrating keratoplasty.[\[13\]](#)

## Experimental Protocols

Detailed methodologies for the key experiments cited are as follows:

## Tear Film Break-Up Time (TBUT) Measurement

A fluorescein strip is moistened with non-preserved saline and applied to the inferior conjunctival sac.<sup>[14]</sup> The patient is instructed to blink several times to ensure even distribution of the fluorescein dye.<sup>[15]</sup> Using a slit lamp with a cobalt blue filter, the time interval between the last complete blink and the appearance of the first dry spot on the cornea is measured in seconds.<sup>[15][16]</sup> A TBUT of less than 10 seconds is generally considered abnormal.<sup>[16][17]</sup> Non-invasive TBUT (NIBUT) is measured by projecting a grid or concentric ring pattern onto the cornea and observing the time until the pattern becomes distorted after a blink, without the use of fluorescein.<sup>[16]</sup>

## Corneal and Conjunctival Staining

Corneal staining is assessed following the instillation of fluorescein dye.<sup>[18][19]</sup> The cornea is examined using a slit lamp with a cobalt blue filter.<sup>[18][19]</sup> The degree of punctate epithelial erosions is graded, often using a standardized scale such as the Oxford Scheme, which grades staining severity from 0 to 5.<sup>[20]</sup> For conjunctival staining, lissamine green dye is typically used.<sup>[18][19]</sup> After instillation, the temporal and nasal conjunctiva are examined for staining, which indicates damaged or devitalized cells.<sup>[18][19]</sup>

## Schirmer's Test

The Schirmer's test measures aqueous tear production.<sup>[21][22]</sup> A standardized filter paper strip (5 mm by 35 mm) is placed in the lateral third of the lower eyelid margin of each eye.<sup>[23][24]</sup> The patient is instructed to close their eyes gently for 5 minutes.<sup>[24][25]</sup> The amount of wetting on the paper strip is then measured in millimeters from the notch.<sup>[21]</sup> A reading of less than 10 mm in 5 minutes is generally considered indicative of aqueous tear deficiency.<sup>[25]</sup> The test can be performed with or without a topical anesthetic to measure basal and reflex tearing, respectively.<sup>[22][23]</sup>

## Ocular Surface Disease Index (OSDI)

The OSDI is a 12-item patient-reported questionnaire designed to assess the symptoms of DED and their impact on vision-related functions.<sup>[26][27][28]</sup> The questionnaire is divided into three sections: ocular symptoms, vision-related function, and environmental triggers.<sup>[26][29]</sup> Each question is graded on a scale of 0 to 4.<sup>[29]</sup> The total OSDI score is calculated on a scale

of 0 to 100, with higher scores indicating greater disability.[28][30] Scores are categorized as normal (0-12), mild (13-22), moderate (23-32), and severe (33-100).[29]

## Visualized Pathways and Workflows



[Click to download full resolution via product page](#)

Caption: Diquafosol's mechanism of action.



[Click to download full resolution via product page](#)

Caption: Rebamipide's mechanism of action.



[Click to download full resolution via product page](#)

Caption: A typical clinical trial workflow.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Clinical utility of 3% diquaferol ophthalmic solution in the treatment of dry eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diquaferol ophthalmic solution for dry eye treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Efficacy of rebamipide 2% ophthalmic solution in the treatment of dry eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rebamipide ophthalmic suspension for the treatment of dry eye syndrome: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of topical 2% rebamipide ophthalmic suspension in dry eye disease at tertiary care centre - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 11. Comparing two mucin secretagogues for the treatment of dry eye disease: a prospective randomized crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Comparing two mucin secretagogues for the treatment of dry eye disease: a prospective randomized crossover trial | Semantic Scholar [semanticscholar.org]
- 13. Randomized Comparison Between Rebamipide Ophthalmic Suspension and Diquaferol Ophthalmic Solution for Dry Eye After Penetrating Keratoplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2.2.3. Fluorescein Tear Film Breakup Time [bio-protocol.org]
- 15. Automated tear film break-up time measurement for dry eye diagnosis using deep learning - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tear break-up time - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]
- 18. tvst.arvojournals.org [tvst.arvojournals.org]
- 19. Canonical Grading Scales of Corneal and Conjunctival Staining Based on Psychophysical and Physical Attributes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. rwdx.co.in [rwdx.co.in]
- 22. allaboutvision.com [allaboutvision.com]
- 23. visionconcern.com [visionconcern.com]
- 24. HIE Multimedia - Schirmer test [sbrmc.adam.com]
- 25. Schirmer's test: What to expect with the dry eye test [medicalnewstoday.com]
- 26. Diagnosis Using Questionnaires for Dry Eye Management - Specialty Vision [specialty.vision]
- 27. eyecalc.org [eyecalc.org]
- 28. Ocular Surface Disease Index questionnaire in different languages - PMC [pmc.ncbi.nlm.nih.gov]
- 29. gpnotebook.com [gpnotebook.com]
- 30. Ocular Surface Questionnaire in Cary, NC | Wake Family Eye Care [wakefamilyeyecare.com]
- To cite this document: BenchChem. [Diquafosol vs. Rebamipide: A Comparative Efficacy Analysis for Dry Eye Disease]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10828734#diquas-versus-rebamipide-comparative-efficacy-study>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)